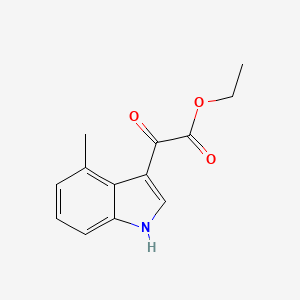
Methyl cholate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl cholate, also known as this compound, is a bile acid derivative. It is a methyl ester of cholic acid, which is one of the primary bile acids produced in the liver. Bile acids play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl cholate can be synthesized through the esterification of cholic acid. The reaction typically involves the use of methanol and an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of methyl 3,7,12-trihydroxycholan-24-oate follows a similar esterification process but on a larger scale. The process involves the continuous addition of cholic acid and methanol into a reactor, along with the acid catalyst. The reaction mixture is then heated and stirred to achieve the desired conversion. The product is purified through distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl cholate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can undergo substitution reactions to form derivatives such as acetates or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acetic anhydride or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,7,12-trioxocholan-24-oate.
Reduction: Formation of 3,7,12-trihydroxycholan-24-ol.
Substitution: Formation of 3,7,12-triacetoxycholan-24-oate or 3,7,12-trialkoxycholan-24-oate.
Aplicaciones Científicas De Investigación
Methyl cholate has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Studied for its role in bile acid metabolism and its effects on lipid digestion and absorption.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Used in the formulation of pharmaceuticals and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of methyl 3,7,12-trihydroxycholan-24-oate involves its interaction with bile acid receptors and transporters in the liver and intestines. It aids in the emulsification and absorption of dietary fats by forming micelles. The compound also regulates cholesterol homeostasis and influences the expression of genes involved in lipid metabolism.
Comparación Con Compuestos Similares
Methyl cholate can be compared with other bile acid derivatives such as:
Ethyl 3,7,12-trihydroxycholan-24-oate: Similar structure but with an ethyl ester group instead of a methyl ester.
Cholic acid: The parent compound with a free carboxylic acid group.
Deoxycholic acid: Lacks the hydroxyl group at the 7-position.
Uniqueness
This compound is unique due to its specific esterification, which alters its solubility and reactivity compared to its parent compound, cholic acid. This modification can influence its biological activity and its applications in various fields.
Propiedades
Fórmula molecular |
C25H42O5 |
|---|---|
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
methyl 4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
InChI |
InChI=1S/C25H42O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-21,23,26-28H,5-13H2,1-4H3 |
Clave InChI |
DLYVTEULDNMQAR-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Descripción física |
Solid; [Sigma-Aldrich MSDS] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


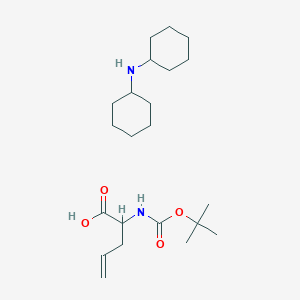
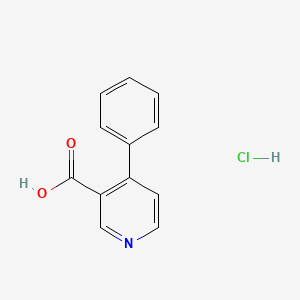
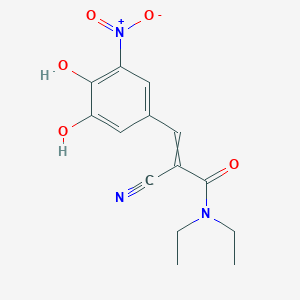
![tert-Butyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B8815860.png)
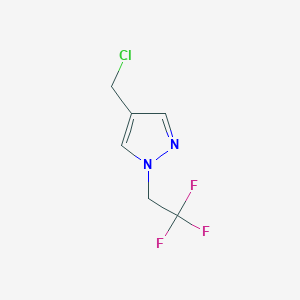
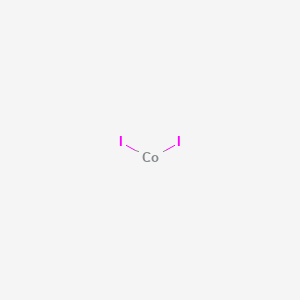
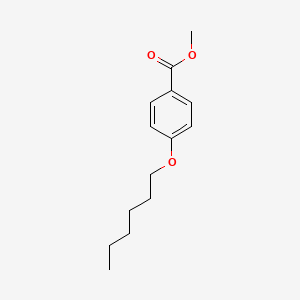


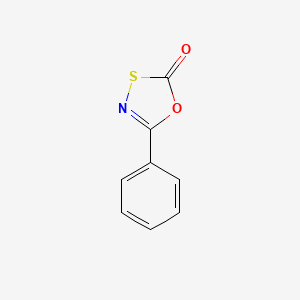
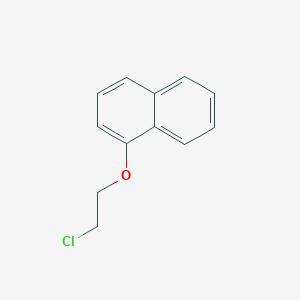
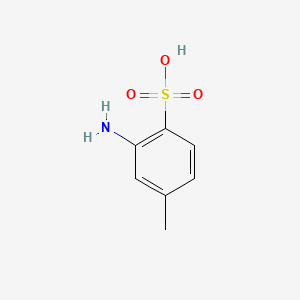
![5-[2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B8815925.png)
